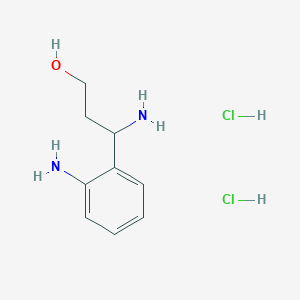

3-Amino-3-(2-aminophenyl)propan-1-ol diHCl

Description

3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride (CAS: 886364-15-4) is a bifunctional organic compound featuring a propanol backbone substituted with two amino groups: one at the 3-position of the carbon chain and another on the adjacent phenyl ring. Its molecular formula is C₉H₁₄N₂O·2HCl, with a molecular weight of 166.22 g/mol (excluding HCl) and 239.16 g/mol as the dihydrochloride salt. This compound is primarily used as a laboratory chemical and intermediate in pharmaceutical synthesis. Its hazards include acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation.

Properties

IUPAC Name |

3-amino-3-(2-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTSJQCTRAJTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and nitromethane.

Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Aldol Condensation: The intermediate undergoes an aldol condensation reaction with formaldehyde to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Reduction: Using a continuous flow hydrogenation reactor for the reduction step.

Automated Aldol Condensation: Employing automated systems for the aldol condensation to maintain precise control over reaction conditions.

Crystallization: The product is crystallized from the reaction mixture and purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino groups can be further reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of 3-(2-aminophenyl)-3-oxopropan-1-ol.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of various bioactive molecules. It can undergo multiple types of reactions:

- Oxidation: Hydroxyl groups can be converted into carbonyls.

- Reduction: Nitro groups can be reduced to amino groups.

- Substitution Reactions: Amino groups can participate in nucleophilic substitutions with electrophiles.

Biological Applications

Research highlights several biological activities associated with this compound:

- Enzyme Inhibition: Investigated for its potential to inhibit enzymes such as nitric oxide synthase (NOS), which is crucial in inflammatory pathways.

- Antimicrobial Properties: Demonstrated effectiveness in enhancing the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its use in combination therapies.

- Peptide Synthesis: Utilized in synthesizing unnatural peptides, enhancing stability and therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study assessed the compound's ability to enhance methicillin's effectiveness against MRSA. Results indicated a significant improvement in bacterial clearance when combined with methicillin compared to methicillin alone.

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an inhibitor for inducible nitric oxide synthase (iNOS). Results showed substantial inhibition percentages, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

D(+)-2-Amino-3-phenyl-1-propanol (CAS: 5267-64-1)

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS: 1201907-22-3)

- Structure: Substituted with a 2,3-dimethylphenyl group instead of 2-aminophenyl.

- Molecular Weight : 179.26 g/mol.

- Key Differences: The methyl groups on the phenyl ring increase hydrophobicity, reducing aqueous solubility compared to the target compound. This modification may enhance stability in non-polar solvents but limit utility in polar reaction systems.

- Applications : Pharmaceutical intermediate, similar to the target compound.

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS: 2060024-73-7)

- Structure: Contains a nitro group (-NO₂) at the 3-position of the phenyl ring and an amino group at the 2-position of the propanol chain.

- Molecular Weight : 232.66 g/mol (including HCl).

- Key Differences: The electron-withdrawing nitro group alters electronic properties, increasing reactivity in electrophilic substitution reactions. However, it reduces basicity compared to the amino-substituted target compound.

- Solubility : Slightly soluble in chloroform and DMSO.

DL-1-Amino-2-propanol (CAS: 78-96-6)

- Structure: A simpler analog with an amino group at the 1-position and a hydroxyl group at the 2-position.

- Molecular Weight : 75.10 g/mol.

- Key Differences : Lack of aromatic substitution simplifies its applications to basic organic synthesis. Lower molecular weight and boiling point (-2°C) indicate higher volatility.

Comparative Data Table

Biological Activity

3-Amino-3-(2-aminophenyl)propan-1-ol dihydrochloride (also known as 3-Amino-3-(2-aminophenyl)propan-1-ol diHCl) is a compound of significant interest in various fields of biological and medicinal chemistry. Its unique structural features, including multiple amino groups and a hydroxyl group, suggest potential interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 192.22 g/mol. The compound is characterized by its two functional amine groups, which can participate in hydrogen bonding and other interactions crucial for biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The amino groups facilitate the formation of hydrogen bonds with active sites on these proteins, while the hydroxyl group can stabilize the compound within the target site. This interaction can modulate enzyme activity and influence biochemical pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

1. Antimicrobial Properties

Research indicates that derivatives of 3-Amino-3-(2-aminophenyl)propan-1-ol exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Activity

Studies have explored the cytotoxic effects of compounds related to 3-Amino-3-(2-aminophenyl)propan-1-ol on cancer cell lines, particularly breast cancer (MCF-7). The results demonstrated significant cytotoxicity against cancerous cells while showing lower toxicity towards normal cells. This property is attributed to structural modifications that enhance the compound's efficacy against cancer cells .

3. Neurotransmitter Interaction

Preliminary findings suggest that 3-Amino-3-(2-aminophenyl)propan-1-ol may interact with neurotransmitter receptors, potentially exhibiting psychoactive properties. This aspect warrants further pharmacological studies to elucidate its role in modulating neurotransmitter activity.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized compounds related to 3-Amino-3-(2-aminophenyl)propan-1-ol against MCF-7 cells using the MTT assay. The results indicated that certain derivatives had higher cytotoxicity compared to standard chemotherapeutic agents like Tamoxifen, suggesting their potential as effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.